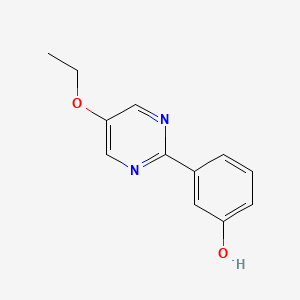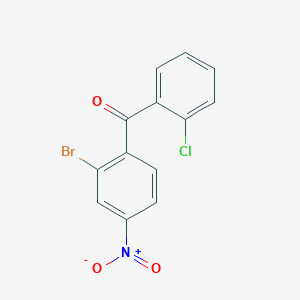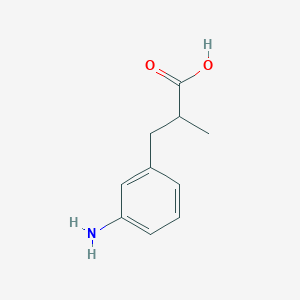
CID 50931189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Hexamethyldigermane can be synthesized through several methods:
- One common method involves the reaction of trimethylgermanium chloride with sodium in the presence of a solvent like tetrahydrofuran (THF). The reaction proceeds as follows:
Synthetic Routes: 2(CH3)3GeCl+2Na→(CH3)3GeGe(CH3)3+2NaCl
Industrial Production: Industrially, hexamethyldigermane is produced using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Hexamethyldigermane undergoes various chemical reactions:
Oxidation: It can be oxidized to form germanium dioxide (GeO₂) and other germanium-containing compounds.
Reduction: Reduction reactions typically involve the cleavage of the Ge-Ge bond, producing trimethylgermanium derivatives.
Substitution: Hexamethyldigermane can participate in substitution reactions, where one or more methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
Hexamethyldigermane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organogermanium compounds and catalysts.
Biology: Research is ongoing into its potential biological activities and applications in drug development.
Medicine: Some studies suggest that organogermanium compounds, including hexamethyldigermane, may have therapeutic properties, although more research is needed.
Mécanisme D'action
The mechanism of action of hexamethyldigermane involves its ability to form stable bonds with other elements, particularly carbon and hydrogen. This property makes it useful in the formation of germanium-carbon films and other materials. The molecular targets and pathways involved are primarily related to its reactivity with various organic and inorganic compounds .
Comparaison Avec Des Composés Similaires
Hexamethyldigermane is unique among organogermanium compounds due to its specific structure and reactivity. Similar compounds include:
Tetramethylgermanium: Another organogermanium compound with a similar structure but different reactivity.
Trimethylgermanium chloride: A precursor used in the synthesis of hexamethyldigermane.
Triphenylgermanium hydride: Used in different types of chemical reactions and applications.
Hexamethyldigermane stands out due to its versatility and the range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H18Ge2 |
|---|---|
Poids moléculaire |
235.47 g/mol |
InChI |
InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3 |
Clé InChI |
CKQULDKQRNJABT-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C)C.C[Ge](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)

![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)


